molecular formula C15H19N5O2S B2465666 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034334-23-9

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2465666
CAS No.: 2034334-23-9
M. Wt: 333.41
InChI Key: YVUZDXMAZLUXJQ-UHFFFAOYSA-N
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Description

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic molecule featuring a pyrazine core substituted with a dimethylamino group at the 6-position. This pyrazine moiety is linked via an oxygen atom to a pyrrolidine ring, which is further connected to a 2-methylthiazole group through a methanone bridge.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-10-17-12(9-23-10)15(21)20-5-4-11(8-20)22-14-7-16-6-13(18-14)19(2)3/h6-7,9,11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZDXMAZLUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 330.4 g/mol. The structure features a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring linked through an ether bond, and a thiazole moiety.

PropertyValue
Molecular FormulaC15H18N4O3
Molecular Weight330.4 g/mol
CAS Number2034317-90-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This compound has been shown to exhibit:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis.
  • Cytotoxicity : The compound exhibits moderate cytotoxic effects, with IC50 values indicating significant potency against selected cancer cell lines. For instance, similar compounds in the literature have shown IC50 values in the range of 1–5 µM against various tumor cells .
  • Enzyme Inhibition : It has been reported that compounds with similar structures can act as inhibitors for specific kinases, such as c-Met kinase, which is often overexpressed in various cancers .

Case Study 1: Anticancer Properties

In a study evaluating novel derivatives for anticancer activity, compounds structurally related to this compound were synthesized and tested. The results demonstrated that certain derivatives exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values ranging from 1.06 to 2.73 µM .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the thiazole ring significantly influenced the biological activity of these compounds. The presence of specific substituents was correlated with enhanced potency against cancer cell lines, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The compound’s pyrazine-pyrrolidine-thiazole architecture distinguishes it from other heterocyclic systems. Key comparisons include:

  • Pyrazolo[3,4-d]pyrimidin-4-ones (): These compounds, synthesized via phenacyl chloride reactions, share a pyrimidine core but lack the pyrazine-thiazole linkage. Their sulfur-containing side chains may influence solubility and target binding differently compared to the dimethylamino group in the target compound .
  • Piroxicam Analogs () : Designed as HIV integrase inhibitors, these benzothiazine derivatives exhibit EC50 values of 20–25 µM. While structurally distinct, their docking similarity to raltegravir suggests that the target compound’s pyrrolidine-thiazole system could similarly engage enzyme active sites if optimized .
  • Patent Compounds (): Imidazo-pyrrolo-pyrazine derivatives (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone) feature stereospecific pyrrolidine linkers. The target compound’s pyrrolidinyloxy group may confer comparable conformational rigidity for target interactions .
Table 1: Structural Comparison of Heterocyclic Analogs
Compound Class Core Structure Key Substituents Potential Target Reference
Target Compound Pyrazine-pyrrolidine-thiazole 6-(Dimethylamino)pyrazine, 2-methylthiazole Unknown (hypothetical kinase/viral target) N/A
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo-pyrimidine Phenacylthio groups Enzymatic inhibitors
Piroxicam Analogs Benzothiazine Trifluoromethyl, sulfonamide HIV integrase
Patent Imidazo-pyrrolo-pyrazines Imidazo-pyrrolo-pyrazine Tetrahydro-pyran, pyrimidinyl Undisclosed (likely kinases)

Physicochemical and Docking Analysis

highlights that structural similarity, assessed via physicochemical descriptors (e.g., logP, polar surface area), correlates with shared mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG) exhibit overlapping protein targets due to descriptor proximity, whereas gallic acid (GA) diverges . Applying this framework:

  • The target compound’s dimethylamino group may enhance solubility compared to non-polar analogs (e.g., thiophene derivatives in ).
  • Docking studies of piroxicam analogs () suggest that the thiazole ring could engage in π-π stacking or hydrogen bonding with viral integrase, analogous to raltegravir’s binding mode. If the target compound shares this target, its pyrazine moiety might occupy a hydrophobic pocket .

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